molecular formula C23H28F3N3 B10885664 1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine

1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine

Cat. No.: B10885664
M. Wt: 403.5 g/mol
InChI Key: LFGXKMLGEYQBOF-UHFFFAOYSA-N
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Description

1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired piperazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts leads to the formation of protected piperazines, which can be further modified to obtain the desired compound .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly as a serotonergic releasing agent . It is also used in the development of new drugs and pharmaceuticals. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets and pathways. As a serotonergic releasing agent, it primarily affects the serotonin receptors in the brain . This interaction leads to the release of serotonin, which can have various effects on mood, cognition, and behavior. The exact molecular targets and pathways involved are still being studied, but it is known to have a significant impact on the serotonergic system .

Properties

Molecular Formula

C23H28F3N3

Molecular Weight

403.5 g/mol

IUPAC Name

1-phenyl-4-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]piperazine

InChI

InChI=1S/C23H28F3N3/c24-23(25,26)22-9-5-4-6-19(22)18-27-12-10-21(11-13-27)29-16-14-28(15-17-29)20-7-2-1-3-8-20/h1-9,21H,10-18H2

InChI Key

LFGXKMLGEYQBOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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